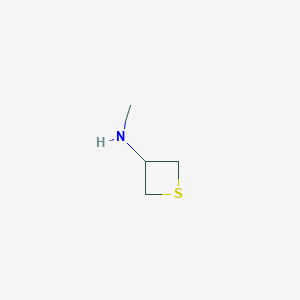

N-methylthietan-3-amine

Description

Contextualization within Thietane (B1214591) Heterocyclic Chemistry and Four-Membered Ring Systems

N-methylthietan-3-amine belongs to the class of thietanes, which are four-membered heterocyclic compounds containing one sulfur atom. nih.govwikipedia.org These strained ring systems, along with other small aliphatic rings like cyclopropanes, cyclobutanes, oxetanes, and azetidines, are increasingly utilized in medicinal chemistry. nih.govresearchgate.net The inherent ring strain and defined three-dimensional structure of these small rings offer unique conformational constraints and vectorial properties for substituent placement. nih.gov The presence of a heteroatom, in this case, sulfur, further imparts specific electronic and hydrogen-bonding characteristics. researchgate.net While oxetanes and azetidines have been more extensively studied, the thietane ring is emerging as a promising motif in drug design and analog development. researchgate.netbenthamdirect.com

Historical Development and Significance of Thietane Derivatives in Synthetic Chemistry

The exploration of thietane chemistry dates back to the mid-20th century with initial investigations into small-ring sulfur heterocycles. Early synthetic methods often involved the cyclization of 1,3-difunctionalized alkanes. nih.govwikipedia.org A significant advancement was the development of photochemical [2+2] cycloadditions for the synthesis of thietanes. nih.gov Over the years, various synthetic strategies have been developed, including intramolecular nucleophilic substitutions, ring expansions of thiiranes, and ring contractions. nih.govresearchgate.net Thietane derivatives have proven to be versatile intermediates in organic synthesis, serving as precursors to a variety of sulfur-containing acyclic and other heterocyclic compounds. nih.govresearchgate.net Their importance grew substantially in the 1980s and 1990s as the pharmaceutical industry recognized the potential of four-membered sulfur heterocycles as valuable scaffolds in drug discovery.

Role of this compound as a Unique Building Block in Advanced Organic Synthesis

This compound serves as a crucial building block in advanced organic synthesis, offering a unique combination of a strained thietane ring and a secondary amine functionality. bldpharm.combldpharm.com This structure allows for its incorporation into larger molecules, influencing properties such as solubility, lipophilicity, and metabolic stability. The secondary amine provides a reactive handle for a variety of chemical transformations, including alkylation, acylation, and reductive amination, enabling the construction of diverse molecular architectures. numberanalytics.comlibretexts.org The presence of the thietane ring can introduce conformational rigidity and specific spatial arrangements of substituents, which is highly desirable in the design of biologically active compounds. The use of such building blocks allows for the exploration of new chemical space and the development of novel therapeutic agents.

Overview of Research Trajectories for this compound and Related Thietane Amines

Current research involving this compound and other thietane amines is largely focused on their application in medicinal chemistry. Scientists are exploring their potential as isosteres for other chemical groups and as key components of novel drug candidates. The development of more efficient and stereoselective synthetic routes to access these compounds remains an active area of investigation. nih.gov Furthermore, there is a growing interest in understanding the structure-activity relationships of thietane-containing molecules to guide the design of compounds with improved pharmacological profiles. benthamdirect.com The exploration of thietane amines as building blocks for materials science is another emerging research direction. researchgate.net

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C4H9NS |

| Molecular Weight | 103.19 g/mol |

| CAS Number | 1507337-44-1 |

Note: This data is compiled from publicly available chemical databases.

Structure

3D Structure

Properties

Molecular Formula |

C4H9NS |

|---|---|

Molecular Weight |

103.19 g/mol |

IUPAC Name |

N-methylthietan-3-amine |

InChI |

InChI=1S/C4H9NS/c1-5-4-2-6-3-4/h4-5H,2-3H2,1H3 |

InChI Key |

NHXJEKLPBBPMMM-UHFFFAOYSA-N |

Canonical SMILES |

CNC1CSC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Methylthietan 3 Amine and Its Precursors

Strategies for Thietane (B1214591) Ring Construction in N-methylthietan-3-amine Synthesis

The construction of the thietane ring is a pivotal step in the synthesis of this compound. Various methods have been developed to form this four-membered heterocyclic system, each with its own advantages and applications. researchgate.net

Intermolecular and Intramolecular Nucleophilic Thioetherification Approaches

Nucleophilic thioetherification is a classical and widely employed method for the synthesis of the thietane ring. This approach can be executed through either intermolecular or intramolecular pathways.

The intermolecular approach typically involves the reaction of a 1,3-dihalopropane derivative with a sulfide (B99878) source, such as sodium sulfide. researchgate.net This double displacement reaction, while straightforward, can sometimes be limited by side reactions and may not be suitable for the synthesis of highly substituted thietanes due to steric hindrance. researchgate.net

The intramolecular approach, a more refined strategy, involves the cyclization of a substrate containing both a thiol or thiolate and a suitable leaving group in a 1,3-relationship. researchgate.net For instance, 3-chloro-1-propanethiol (B91760) can undergo intramolecular cyclization in the presence of a base to form the thietane ring. This method often provides better control over the reaction and can lead to higher yields, especially for more complex thietane derivatives.

A variation of this approach involves the ring-opening of a three-membered heterocycle, such as an oxirane or aziridine, by a sulfur nucleophile, followed by intramolecular displacement. For example, the reaction of an oxiranemethyl mesylate with potassium thioacetate (B1230152) can lead to the formation of a thietane ring through a nucleophilic ring-opening and subsequent intramolecular substitution. researchgate.net

| Starting Material | Reagents | Product | Reaction Type |

| 1,3-Dihalopropane | Sodium Sulfide | Thietane | Intermolecular |

| 3-Halo-1-propanethiol | Base | Thietane | Intramolecular |

| Oxiranemethyl Mesylate | KSAc, NaOMe | Thietane Derivative | Intramolecular (via ring-opening) |

Photochemical [2+2] Cycloaddition Routes to the Thietane Core

Photochemical [2+2] cycloaddition, also known as the thia-Paternò-Büchi reaction, is a powerful method for the synthesis of thietanes. This reaction involves the photochemical excitation of a thiocarbonyl compound, which then undergoes a cycloaddition reaction with an alkene to form the thietane ring. researchgate.net This method is particularly useful for the synthesis of substituted and spirocyclic thietanes. researchgate.net

The reaction is typically initiated by irradiating the thiocarbonyl compound with UV light, leading to its excitation to a singlet or triplet state. The excited thiocarbonyl then reacts with the alkene in a concerted or stepwise manner to yield the four-membered ring. The stereochemistry of the resulting thietane can often be controlled by the choice of reactants and reaction conditions. For example, the reaction of thiobenzophenone (B74592) with various alkenes under UV irradiation has been shown to produce thietanes with retention of the olefin configuration in many cases. researchgate.net

| Thiocarbonyl Compound | Alkene | Conditions | Product |

| Thiobenzophenone | Electron-rich Olefin | UV light (366 nm) | Thietane |

| Thiobenzophenone | Electron-deficient Olefin | UV light (366 or 589 nm) | Thietane |

| N-methylthiosuccinimide | 2,3-dimethylbut-2-ene | UV light | Thietane |

Ring Expansion and Contraction Reactions for Thietane Scaffolds

The construction of the thietane ring can also be achieved through the rearrangement of other cyclic systems, namely through ring expansion and ring contraction reactions.

Ring expansion reactions are a common strategy, with the expansion of three-membered thiirane (B1199164) (episulfide) rings being a notable example. researchgate.net Thiiranes can be expanded to thietanes through various methods, including reaction with sulfonium (B1226848) ylides. For instance, the reaction of a thiirane with dimethyloxosulfonium methylide, generated from trimethyloxosulfonium iodide and a base, leads to a nucleophilic ring-opening of the thiirane followed by an intramolecular cyclization to form the thietane ring. researchgate.net

Ring contraction reactions are less common but can be a viable route to thietanes. For example, the ring contraction of certain five-membered thiolane derivatives has been reported to yield thietane structures. This process can be initiated by the formation of a thiiranium intermediate, which then undergoes nucleophilic attack to form the four-membered ring. researchgate.net

| Starting Ring | Reaction Type | Reagents/Conditions | Product Ring |

| Thiirane | Ring Expansion | Trimethyloxosulfonium iodide, NaH | Thietane |

| Thiolane Derivative | Ring Contraction | Water in ethanol (B145695) or sodium acetate (B1210297) in acetic acid | Thietane Derivative |

Synthesis via Thiirane Precursors and Ring Expansion

As mentioned in the previous section, the ring expansion of thiiranes is a significant and versatile method for the synthesis of thietanes. researchgate.net This approach offers a pathway to thietanes from readily available three-membered heterocyclic precursors. The reaction of thiiranes with dimethyloxosulfonium methylide is a prime example of this strategy, providing a facile route to the thietane core. researchgate.net

The mechanism involves the nucleophilic attack of the methylide on one of the thiirane carbons, leading to the opening of the three-membered ring. The resulting intermediate then undergoes an intramolecular displacement to form the more stable four-membered thietane ring. This method has been shown to be effective for a variety of substituted thiiranes, making it a valuable tool in the synthesis of diverse thietane derivatives. researchgate.net

Introduction and Functionalization of the N-methylamino Moiety

Once the thietane ring is constructed, the next critical step in the synthesis of this compound is the introduction and functionalization of the N-methylamino group at the 3-position of the ring. This is typically achieved through the manipulation of a precursor, such as 3-aminothietane or thietan-3-one (B1315229).

Alkylation Strategies for Primary and Secondary Amine Formation

The conversion of a primary amine, such as 3-aminothietane, to a secondary amine, this compound, can be accomplished through various alkylation strategies.

One common method is direct alkylation with a methylating agent, such as methyl iodide. In this reaction, the lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent. A base is typically added to neutralize the hydrogen iodide formed during the reaction. However, a significant challenge with this method is the potential for over-alkylation, leading to the formation of the tertiary amine and quaternary ammonium (B1175870) salt. orgsyn.org Careful control of stoichiometry and reaction conditions is necessary to favor the formation of the desired secondary amine.

A more controlled and widely used method for the synthesis of secondary amines is reductive amination . wikipedia.orgmasterorganicchemistry.com This two-step, often one-pot, process involves the reaction of a primary amine with a carbonyl compound to form an imine intermediate, which is then reduced to the corresponding amine. To synthesize this compound, 3-aminothietane could be reacted with formaldehyde (B43269) to form an imine, which is then reduced in situ.

Alternatively, one could start with thietan-3-one. Reductive amination of thietan-3-one with methylamine (B109427) would first form an enamine or iminium ion, which is then reduced to yield this compound. wikipedia.org This approach is often preferred as it can provide higher selectivity for the desired secondary amine. A variety of reducing agents can be employed for this transformation, including sodium borohydride (B1222165), sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120). wikipedia.orgmasterorganicchemistry.com

| Precursor | Reagents | Intermediate | Product | Method |

| 3-Aminothietane | Methyl Iodide, Base | - | This compound | Direct Alkylation |

| 3-Aminothietane | Formaldehyde, Reducing Agent | Imine | This compound | Reductive Amination |

| Thietan-3-one | Methylamine, Reducing Agent | Enamine/Iminium ion | This compound | Reductive Amination |

Reductive Amination Approaches for N-methyl Group Introduction

Reductive amination is a highly efficient and widely utilized method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.com This one-pot procedure involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. organic-chemistry.org For the synthesis of this compound, the most direct approach is the reductive amination of thietan-3-one with methylamine.

The process begins with the nucleophilic attack of methylamine on the carbonyl carbon of thietan-3-one, forming a hemiaminal intermediate. This intermediate subsequently dehydrates to form a transient imine (or its protonated form, the iminium ion). This electrophilic C=N double bond is then reduced by a suitable reducing agent present in the reaction mixture to yield the final product, this compound.

A variety of reducing agents can be employed for this transformation, each with specific advantages regarding reactivity, selectivity, and handling. masterorganicchemistry.com

Hydride Reducing Agents: Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for reductive amination because it is mild enough to selectively reduce the iminium ion in the presence of the starting ketone. masterorganicchemistry.com Sodium triacetoxyborohydride (NaBH(OAc)₃) is another effective and often preferred alternative, as it is less toxic than cyanide-based reagents. masterorganicchemistry.com

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel. sciopen.com It is considered a green chemistry approach as the only byproduct is water. semanticscholar.org This method is highly efficient and scalable, making it suitable for industrial applications. google.com

Other Borane Reagents: Amine-borane complexes, such as borane-trimethylamine, have also been developed as effective reducing agents for reductive aminations under metal-free conditions. organic-chemistry.org

The choice of reagent and reaction conditions (e.g., solvent, pH, temperature) is crucial for optimizing the yield and minimizing the formation of byproducts.

Table 1: Comparison of Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (B129727), pH 6-7 | Selectively reduces imines/iminiums | Toxic cyanide byproduct |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), Acetic Acid | Non-toxic, highly effective | Can be moisture sensitive |

| Catalytic Hydrogenation (H₂/Pd/C) | Methanol, Ethanol | High atom economy, clean reaction | Requires specialized pressure equipment |

| Borane-Amine Complexes (e.g., BH₃·N(CH₃)₃) | Various solvents | Metal-free | Can have specific substrate scope |

Multi-step Synthetic Sequences to this compound

Beyond the direct one-pot reductive amination, this compound can be constructed through various multi-step synthetic pathways. These routes often involve the initial formation of the thietane ring followed by the introduction of the aminomethyl group. nih.gov

One common strategy begins with a readily available precursor like epichlorohydrin (B41342) ((1-chloromethyl)oxirane). nih.gov A plausible sequence is as follows:

Formation of Thietan-3-ol (B1346918): Epichlorohydrin reacts with a sulfur nucleophile, such as hydrogen sulfide (H₂S) in the presence of a base like barium hydroxide, to form thietan-3-ol. This reaction proceeds via the nucleophilic opening of the epoxide ring, followed by an intramolecular cyclization to form the four-membered thietane ring. nih.gov

Activation of the Hydroxyl Group: The hydroxyl group of thietan-3-ol is a poor leaving group and must be converted into a better one. This is typically achieved by reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine (B92270) to form the corresponding thietan-3-yl tosylate or mesylate.

Nucleophilic Substitution: The resulting tosylate or mesylate is then treated with an excess of methylamine. The methylamine acts as a nucleophile, displacing the leaving group in an Sₙ2 reaction to form the target molecule, this compound.

This multi-step approach offers versatility, allowing for the synthesis of various 3-substituted thietanes by changing the nucleophile in the final step. However, it is generally less atom-economical compared to the direct reductive amination route due to the multiple steps and isolation of intermediates. nih.gov

Stereoselective and Asymmetric Synthesis of this compound

The synthesis of enantiomerically pure chiral amines is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. yale.edunih.gov While no specific literature was identified for the asymmetric synthesis of this compound, established methodologies for chiral amine synthesis can be applied.

A prominent strategy involves the use of a chiral auxiliary, such as tert-butanesulfinamide (Ellman's auxiliary). nih.govsigmaaldrich.com This approach allows for the diastereoselective synthesis of a protected amine, which can then be deprotected to yield the chiral primary amine.

A hypothetical asymmetric synthesis of (R)- or (S)-N-methylthietan-3-amine would proceed as follows:

Chiral Sulfinylimine Formation: Thietan-3-one is condensed with an enantiopure form of tert-butanesulfinamide, for example, (R)-tert-butanesulfinamide. This reaction, typically catalyzed by a Lewis acid like titanium(IV) ethoxide, forms the corresponding chiral N-tert-butanesulfinylimine. sigmaaldrich.comharvard.edu

Diastereoselective Reduction: The C=N bond of the sulfinylimine is then reduced. The chiral sulfinyl group directs the hydride attack from the less sterically hindered face, leading to the formation of one diastereomer in excess. Common reducing agents for this step include sodium borohydride (NaBH₄). The stereochemical outcome is highly predictable, with the bulky tert-butyl group effectively shielding one face of the imine. sigmaaldrich.com

Deprotection and N-methylation: The resulting N-sulfinyl-thietan-3-amine is treated with a strong acid, such as hydrochloric acid (HCl) in methanol, to cleave the sulfinyl group, affording the enantiomerically enriched thietan-3-amine (B45257) hydrochloride salt. sigmaaldrich.com The free chiral primary amine can then be methylated using standard procedures, such as reductive amination with formaldehyde or reaction with a methylating agent, to yield the final enantiopure this compound.

This method provides a reliable and well-established pathway to access chiral amines and is broadly applicable to a wide range of ketones and aldehydes. yale.edunih.gov

Green Chemistry Principles in this compound Synthesis Optimization

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sphinxsai.commdpi.com The synthesis of this compound can be optimized by incorporating these principles.

Atom Economy: The direct reductive amination of thietan-3-one is inherently more atom-economical than the multi-step synthesis, as it combines several transformations into a single pot, reducing waste from intermediate workups and purifications. semanticscholar.org

Catalysis: The use of catalytic hydrogenation for the reductive amination step is a prime example of green chemistry. sciopen.com Catalytic processes are preferable to stoichiometric reagents as they reduce waste. Using H₂ as the reductant is particularly advantageous, as the only byproduct is water, leading to a very high atom economy. semanticscholar.org

Safer Solvents and Reagents: The choice of solvents and reagents can significantly impact the environmental footprint of a synthesis. Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ethanol or water is a key goal. mdpi.com For the N-methylation step, using methanol as a C1 source in a transition-metal-catalyzed "borrowing hydrogen" reaction is a greener alternative to traditional toxic methylating agents like methyl iodide. nih.gov

Waste Reduction: One-pot reactions, such as direct reductive amination, minimize the generation of waste by avoiding the need to isolate and purify intermediates. semanticscholar.org This streamlined approach not only benefits the environment but also improves process efficiency. semanticscholar.org

By applying these principles, the synthesis of this compound can be made more sustainable, efficient, and environmentally friendly, aligning with the modern objectives of chemical manufacturing. sphinxsai.com

Chemical Reactivity and Mechanistic Transformations of N Methylthietan 3 Amine

Ring Strain and Ring Opening Reactions of the Thietane (B1214591) Moiety

The thietane ring, a four-membered heterocycle containing a sulfur atom, possesses significant ring strain due to the deviation of its bond angles from the ideal tetrahedral angle. This inherent strain is a driving force for ring-opening reactions, which can be initiated by a variety of reagents and conditions.

The thietane ring of N-methylthietan-3-amine can be opened through both nucleophilic and electrophilic attack.

Nucleophilic Ring Opening: Nucleophiles typically attack one of the carbon atoms adjacent to the sulfur atom, leading to the cleavage of a carbon-sulfur bond. nih.govresearchgate.net The regioselectivity of this attack is influenced by steric and electronic factors. researchgate.net In the case of unsymmetrical thietanes, nucleophiles generally attack the less substituted carbon atom. researchgate.net The reaction proceeds via an SN2 mechanism, resulting in the formation of a thiol derivative. A variety of nucleophiles, including amines, thiols, and alkoxides, can initiate this process. researchgate.net

Electrophilic Ring Opening: Electrophiles, such as strong acids or alkylating agents, can activate the thietane ring for nucleophilic attack. rsc.org The electrophile typically coordinates to the sulfur atom, increasing the ring strain and making the adjacent carbon atoms more susceptible to attack by even weak nucleophiles. researchgate.net For instance, in the presence of a Lewis acid, the ring-opening of unsymmetrical thietanes can be directed to the more substituted carbon atom due to electronic effects. researchgate.net Aryne intermediates have also been shown to activate the ring opening of thietanes in a three-component transformation with various nucleophiles. rsc.org

| Pathway | Initiating Species | General Mechanism | Key Factors Influencing Reactivity |

|---|---|---|---|

| Nucleophilic Ring Opening | Nucleophiles (e.g., amines, thiols, alkoxides) | SN2 attack on a carbon adjacent to the sulfur atom, leading to C-S bond cleavage. | Steric hindrance at the carbon atoms, strength of the nucleophile. |

| Electrophilic Ring Opening | Electrophiles (e.g., Lewis acids, arynes) | Coordination of the electrophile to the sulfur atom, followed by nucleophilic attack on an adjacent carbon. | Strength of the electrophile, electronic effects of substituents. |

Beyond direct nucleophilic or electrophilic attack, the thietane ring can undergo transformations under thermal or catalytic conditions.

Thermally Induced Transformations: Heating thietanes can lead to ring cleavage and rearrangement products. nih.gov For example, some spirothietanes have been observed to undergo thermal rearrangement to form tricyclic isobenzofurans. nih.gov The specific products formed depend on the substitution pattern of the thietane ring and the reaction conditions.

Catalytically Induced Ring Transformations: Transition metal complexes can catalyze the ring opening and transformation of thietanes. acs.org For instance, photoinduced transformation of thietane in the presence of a triosmium cluster complex results in ring opening and C-H activation. acs.org These reactions are believed to be integral steps in the desulfurization of cyclic thioethers. acs.org

Reactions of the N-methylamino Group

The N-methylamino group in this compound is a secondary amine and exhibits typical nucleophilic and basic properties. It can readily participate in a variety of reactions, including alkylation, acylation, and condensation with carbonyl compounds. openmedicinalchemistryjournal.commasterorganicchemistry.comlibretexts.orglibretexts.org

The nitrogen atom of the N-methylamino group possesses a lone pair of electrons, making it nucleophilic and susceptible to alkylation by alkyl halides. masterorganicchemistry.com

N-Alkylation: Reaction with an alkyl halide can introduce an additional alkyl group onto the nitrogen atom, forming a tertiary amine. wikipedia.orgunizin.org However, the direct alkylation of secondary amines can be difficult to control and may result in a mixture of products, as the resulting tertiary amine can also be alkylated. masterorganicchemistry.comlibretexts.org To achieve selective mono-alkylation, specific methodologies and reagents may be employed. nih.gov

Quaternization: As a tertiary amine, the N-alkylated product can undergo further reaction with an alkyl halide to form a quaternary ammonium (B1175870) salt. masterorganicchemistry.comwikipedia.org This reaction, known as the Menshutkin reaction, proceeds via an SN2 mechanism. wikipedia.org Quaternary ammonium salts are ionic compounds with a positively charged nitrogen atom.

| Reaction | Reagent | Product | General Considerations |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Tertiary Amine | Can be difficult to control, potential for over-alkylation. masterorganicchemistry.comlibretexts.org |

| Quaternization | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt | Proceeds from the tertiary amine product. wikipedia.org |

Secondary amines readily react with acylating and sulfonating agents to form amides and sulfonamides, respectively. libretexts.orglibretexts.org

Acylation: this compound can be acylated by reacting with acid chlorides or acid anhydrides to yield the corresponding N-acyl derivative (an amide). researchgate.netlibretexts.orgnih.gov This reaction is a nucleophilic acyl substitution where the amine nitrogen attacks the carbonyl carbon of the acylating agent. libretexts.org The resulting amide is generally less nucleophilic than the starting amine, preventing over-acylation. libretexts.org

Sulfonation: Similarly, reaction with a sulfonyl chloride in the presence of a base will yield a sulfonamide. This reaction is analogous to acylation, with the amine attacking the electrophilic sulfur atom of the sulfonyl chloride.

The reaction of this compound, a secondary amine, with aldehydes or ketones leads to the formation of an enamine. masterorganicchemistry.comlumenlearning.com

The mechanism begins with the nucleophilic addition of the secondary amine to the carbonyl carbon. libretexts.orgmakingmolecules.com This is followed by a series of proton transfers to form a carbinolamine intermediate. libretexts.org Subsequent acid-catalyzed dehydration leads to the formation of an iminium ion. chemistrysteps.com Since the nitrogen in the iminium ion derived from a secondary amine has no attached protons to lose, a proton is removed from an adjacent carbon atom (the α-carbon) to form the C=C double bond of the enamine. chemistrysteps.comopenstax.org This reaction is reversible and is often driven to completion by the removal of water. youtube.com

| Reactant | Product Type | Key Intermediate | Driving Force |

|---|---|---|---|

| Aldehyde or Ketone | Enamine | Iminium Ion | Removal of water. youtube.com |

Oxidation and Reduction Chemistry of this compound

The oxidation of this compound can occur at two distinct sites: the sulfur atom of the thietane ring and the nitrogen atom of the tertiary amine. Generally, the sulfur atom in a thioether is more susceptible to oxidation than the nitrogen atom in a tertiary amine.

Oxidation at the Sulfur Center: Drawing parallels from studies on other thietane derivatives, the sulfur atom is expected to be readily oxidized. Treatment with common oxidizing agents would likely yield the corresponding sulfoxide (B87167) and sulfone. For instance, research on the oxidation of various 1-(thietan-3-yl) substituted heterocycles has shown that the thietane sulfur is oxidized sequentially.

The reaction typically proceeds as follows:

Formation of Sulfoxide: A mild oxidant, such as one equivalent of hydrogen peroxide or a peroxy acid (e.g., peracetic acid), would oxidize the sulfur atom to a sulfoxide, yielding N-methyl-1-oxothietan-3-amine. Due to the creation of a chiral center at the sulfur atom, this reaction would produce a mixture of cis and trans diastereomers relative to the N-methylamino substituent.

Formation of Sulfone: The use of stronger oxidizing agents or an excess of the oxidant (e.g., potassium permanganate (B83412) or multiple equivalents of a peroxy acid) would lead to further oxidation of the sulfoxide to the corresponding sulfone, N-methyl-1,1-dioxothietan-3-amine.

Table 1: Predicted Oxidation Products of this compound at the Sulfur Atom

| Oxidizing Agent | Predicted Major Product | Product Class |

| H₂O₂ (1 equiv.) | N-methyl-1-oxothietan-3-amine | Sulfoxide |

| CH₃CO₃H (1 equiv.) | N-methyl-1-oxothietan-3-amine | Sulfoxide |

| KMnO₄ or excess H₂O₂ | N-methyl-1,1-dioxothietan-3-amine | Sulfone |

Oxidation at the Nitrogen Center: While less favorable than sulfur oxidation, the tertiary amine can be oxidized to an N-oxide. This typically requires specific reagents like meta-chloroperoxybenzoic acid (m-CPBA) under conditions that might favor N-oxidation over S-oxidation, although chemoselectivity can be a challenge. The product would be this compound N-oxide.

Reduction Chemistry: this compound is generally expected to be stable under typical reducing conditions. The tertiary amine and thioether functionalities are not reducible by common hydride reagents (e.g., NaBH₄, LiAlH₄).

However, reductive processes could be relevant for its oxidized derivatives:

Reduction of N-oxide: If the N-oxide were formed, it could be selectively reduced back to the tertiary amine using reagents like titanium(III) chloride (TiCl₃) or by catalytic hydrogenation.

Reduction of Sulfoxide/Sulfone: The reduction of sulfoxides and sulfones back to the thioether is possible but generally requires stronger and more specific reducing systems.

Coordination Chemistry of this compound as a Ligand

This compound possesses two potential donor atoms for coordination to metal centers: the lone pair of electrons on the nitrogen atom (a "hard" donor) and the lone pairs on the sulfur atom (a "soft" donor). This dual-donor capability allows for several potential coordination modes. Although specific complexes of this compound have not been characterized, its behavior can be predicted based on the principles of coordination chemistry for amino and thioether ligands.

Potential Coordination Modes:

Monodentate N-Coordination: The ligand could bind to a metal center solely through the nitrogen atom of the methylamino group. This is a common coordination mode for simple alkylamines. The resulting complex would be stabilized by the metal-nitrogen bond, with the thietane ring acting as a substituent.

Monodentate S-Coordination: The ligand could coordinate through the sulfur atom of the thietane ring. Thioethers are known to coordinate to a variety of metal ions, particularly softer metals like silver(I), palladium(II), and platinum(II).

Bidentate (N,S)-Chelation: this compound could potentially act as a bidentate ligand, coordinating to a single metal center through both the nitrogen and sulfur atoms. This would result in the formation of a five-membered chelate ring, which is a thermodynamically stable arrangement. The ability to form this chelate would depend on the steric and electronic properties of the metal center and the conformational flexibility of the thietane ring.

The preferred coordination mode would be influenced by Pearson's Hard and Soft Acid-Base (HSAB) theory. Hard metal ions (e.g., Mg²⁺, Cr³⁺) would preferentially bind to the hard nitrogen donor, while soft metal ions (e.g., Ag⁺, Pd²⁺, Hg²⁺) would favor coordination with the soft sulfur donor. Metal ions with intermediate character (e.g., Cu²⁺, Ni²⁺) could potentially coordinate to either or both donor atoms, making chelation a more likely possibility.

Table 2: Potential Coordination Modes of this compound

| Coordination Mode | Donor Atom(s) | Potential Metal Ion Type (HSAB Theory) |

| Monodentate | Nitrogen | Hard Acids (e.g., Mg²⁺, Al³⁺) |

| Monodentate | Sulfur | Soft Acids (e.g., Ag⁺, Pd²⁺) |

| Bidentate Chelate | Nitrogen and Sulfur | Borderline/Soft Acids (e.g., Cu²⁺, Ni²⁺, Rh⁺) |

Reaction Mechanism Elucidation through Kinetic and Isotopic Studies

While no specific mechanistic studies for this compound have been published, standard methods of physical organic chemistry could be employed to understand its reaction pathways.

Kinetic Studies: Kinetic studies would be crucial for determining the rate laws and activation parameters for its reactions.

Oxidation: For the oxidation of the sulfur atom, the reaction rate could be monitored as a function of the concentrations of the amine and the oxidizing agent. A rate law that is first-order in each reactant would suggest a bimolecular mechanism, consistent with a direct attack of the oxidant on the sulfur atom. The relative rates of oxidation for this compound compared to a simple tertiary amine or a simple thioether could elucidate the electronic influence of one functional group on the reactivity of the other.

Coordination: For ligand exchange reactions in coordination complexes, kinetic studies (e.g., using stopped-flow techniques or variable-temperature NMR) could determine the rates and mechanisms of ligand association and dissociation. This would provide insight into the lability of the metal-ligand bond and whether the mechanism is associative or dissociative.

Isotopic Studies: Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of atoms throughout a reaction.

Mechanism of Oxidation: To confirm the source of the oxygen atom in the sulfoxide or sulfone products, the oxidation could be carried out using an ¹⁸O-labeled oxidant (e.g., H₂¹⁸O₂). Subsequent mass spectrometry analysis of the product would be expected to show the incorporation of the ¹⁸O isotope, confirming that the oxygen was transferred from the oxidant.

Elucidating Rearrangements: Deuterium labeling could be used to probe for any unexpected rearrangements or intramolecular hydrogen transfer steps during a reaction. For example, by selectively deuterating the methyl group or positions on the thietane ring, one could follow the position of the labels in the products to rule out or confirm certain mechanistic pathways.

These established methodologies would provide a detailed understanding of the chemical transformations of this compound, should such investigations be undertaken.

Computational and Theoretical Investigations of N Methylthietan 3 Amine

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the optimal three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure).

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying molecular systems. researchgate.net For N-methylthietan-3-amine, these calculations would typically begin with geometry optimization to find the lowest energy structure.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), derive their results from first principles without using experimental data. scispace.com They provide a rigorous framework for calculating molecular properties. For instance, MP2 calculations have been effectively used to determine the structural parameters of amine-borane adducts. scispace.com

Density Functional Theory (DFT): DFT methods, which approximate the complex many-electron problem by focusing on the electron density, offer a favorable balance between accuracy and computational cost. researchgate.net Functionals like B3LYP are commonly employed to predict geometries and electronic properties of nitrogen- and sulfur-containing organic molecules. nih.gov DFT calculations can elucidate bond lengths, bond angles, and dihedral angles, as well as electronic properties like molecular orbital energies (HOMO/LUMO) and Mulliken charge distributions, which are crucial for understanding reactivity. researchgate.netmdpi.com

A theoretical study on this compound would likely involve optimizing its geometry using a functional such as B3LYP to predict key structural parameters.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-S | 1.85 Å |

| C-N | 1.47 Å | |

| N-CH₃ | 1.46 Å | |

| Bond Angle | C-S-C | 78.5° |

| C-N-C | 112.0° |

Note: The data in this table is illustrative and represents typical values that might be obtained from such a calculation.

The choice of a basis set is a critical aspect of quantum chemical calculations, as it dictates the accuracy of the results and the computational resources required. A basis set is a set of mathematical functions used to build the molecular orbitals.

Pople-style basis sets (e.g., 6-31G(d,p), 6-311+G(2d,p)): These are widely used for organic molecules and offer a good compromise between speed and accuracy. The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing bonding and non-bonding interactions, particularly in molecules with heteroatoms like sulfur and nitrogen. nih.gov

Correlation-consistent basis sets (e.g., cc-pVTZ, aug-cc-pVTZ): These are designed to systematically converge towards the complete basis set limit, offering higher accuracy at a greater computational cost. nih.gov

The selection of a basis set directly impacts computational efficiency. Larger, more complex basis sets provide more accurate results but require significantly more processing time and memory. The optimal choice depends on the specific property being investigated and the available computational power. researchgate.net

Table 2: Illustrative Comparison of Computational Cost for Geometry Optimization of this compound

| Basis Set | Relative CPU Time | Notes |

|---|---|---|

| 6-31G(d) | 1x | Good for initial screening |

| 6-311++G(d,p) | ~5x-10x | Provides more accurate geometries and energies |

Note: Relative CPU times are hypothetical and for illustrative purposes only.

Conformational Analysis and Energy Landscape Mapping

This compound possesses conformational flexibility due to the puckered thietane (B1214591) ring and the rotatable N-methyl group. Conformational analysis aims to identify the stable conformers of the molecule and determine their relative energies. This is achieved by mapping the potential energy surface (PES) through systematic variation of key dihedral angles.

Theoretical simulations can identify various conformers, such as those where the methyl group on the nitrogen is in an axial or equatorial position relative to the thietane ring. researchgate.net The energy difference between these conformers can be calculated to predict their relative populations at a given temperature. Such studies on related heterocyclic systems, like N-substituted 1,3-oxazines, have demonstrated that the preferred conformation is influenced by steric and electronic effects. researchgate.net

Table 3: Hypothetical Relative Energies of this compound Conformers

| Conformer | N-CH₃ Position | Relative Energy (kcal/mol) | Predicted Population (298 K) |

|---|---|---|---|

| 1 | Equatorial | 0.00 | ~85% |

Note: The data presented is hypothetical, based on principles of conformational analysis in similar heterocyclic amines.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions. For this compound, theoretical methods can be used to predict reaction pathways, identify intermediates, and locate transition states. nih.gov

By modeling a potential reaction, such as N-alkylation or a ring-opening reaction, researchers can calculate the activation energy (the energy barrier that must be overcome) by identifying the transition state structure. The transition state is a first-order saddle point on the potential energy surface. Its structure provides crucial information about the geometry of the molecule as it transforms from reactant to product. DFT studies have been successfully applied to explore reaction mechanisms and methane (B114726) elimination pathways in reactions involving amines. nih.gov Neural networks and other algorithms are also being developed to predict reaction types and products based on reactant and reagent structures. nih.gov

Table 4: Hypothetical Energy Profile for a Sample Reaction Pathway

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + CH₃I | 0.0 |

| Transition State | Sₙ2 reaction transition state | +15.5 |

Note: This table illustrates a hypothetical Sₙ2 methylation reaction and its calculated energy profile.

Simulation of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A significant advantage of computational chemistry is its ability to predict spectroscopic properties, which can aid in the interpretation of experimental data.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemistry. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear shielding tensors, which are then converted to chemical shifts. modgraph.co.uk Accurate predictions require careful selection of the computational method and basis set. nih.gov Comparing calculated shifts with experimental data can help confirm molecular structure and assign complex spectra. researchgate.net

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule by computing its harmonic vibrational frequencies. nih.gov Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, N-H bending, or ring deformation. researchgate.net These predictions are instrumental in assigning absorption bands in experimental spectra. While calculated frequencies often show a systematic deviation from experimental values, they can be improved using scaling factors. researchgate.net

Table 5: Illustrative Calculated vs. Experimental NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Calculated ¹H Shift | Experimental ¹H Shift | Calculated ¹³C Shift | Experimental ¹³C Shift |

|---|---|---|---|---|

| N-CH ₃ | 2.45 | 2.41 | 35.8 | 35.5 |

| C3-H | 3.50 | 3.46 | 55.2 | 54.9 |

Note: Experimental values are hypothetical and provided for comparison with illustrative calculated data.

Table 6: Selected Hypothetical Calculated Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3350 | N-H Stretch |

| 2980 | C-H Stretch (Methyl) |

| 2945 | C-H Stretch (Ring) |

| 1450 | CH₂ Scissoring |

| 1050 | C-N Stretch |

Note: This data is illustrative of typical vibrational modes for an amine-containing thietane.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum mechanics excels at describing individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly in a condensed phase (e.g., in solution). MD solves Newton's equations of motion for a system of atoms and molecules, allowing for the simulation of dynamic processes and intermolecular interactions. ulisboa.pt

An MD simulation of this compound in a solvent like water would provide insights into:

Solvation Structure: How solvent molecules arrange around the solute.

Hydrogen Bonding: The dynamics of hydrogen bonds between the amine group and water molecules.

Dynamic Behavior: The conformational changes and rotational motions of the molecule over time.

These simulations rely on force fields, which are sets of parameters that define the potential energy of the system. The quality of the force field is crucial for obtaining meaningful results. arxiv.org MD simulations are a powerful complement to experimental methods for understanding how a molecule behaves in a realistic chemical environment. ulisboa.ptarxiv.org

N Methylthietan 3 Amine As a Versatile Building Block in Chemical Synthesis and Materials Science

Utilization as a Synthetic Intermediate for Novel Organic Scaffolds (Non-Biological)

The dual functionality of N-methylthietan-3-amine makes it a valuable intermediate for the synthesis of diverse non-biological organic scaffolds. The secondary amine serves as a key reaction site for standard transformations such as acylation, sulfonylation, and alkylation, allowing for the introduction of a wide range of functional groups. For instance, reaction with acyl chlorides or anhydrides yields corresponding amides, while reaction with sulfonyl chlorides produces sulfonamides.

Furthermore, the thietane (B1214591) ring itself can be manipulated. The sulfur atom can be oxidized to form the corresponding sulfoxide (B87167) or sulfone, thereby altering the electronic properties and conformational rigidity of the scaffold. More significantly, the strained four-membered ring can undergo nucleophilic ring-opening reactions. Under appropriate conditions, treatment with strong nucleophiles can lead to the formation of linear thiol derivatives, which can be used in subsequent synthetic steps. This ring-opening strategy provides access to unique 1,3-difunctionalized propane (B168953) backbones that are not easily accessible through other synthetic routes.

| Reaction Type | Reagent Example | Product Class | Potential Application of Scaffold |

| N-Acylation | Acetyl Chloride | N-acetyl-N-methylthietan-3-amine | Precursor for functional materials |

| N-Sulfonylation | Tosyl Chloride | N-tosyl-N-methylthietan-3-amine | Intermediate for complex molecules |

| N-Alkylation | Methyl Iodide | N,N-dimethylthietan-3-aminium iodide | Ionic liquid precursor |

| S-Oxidation | Hydrogen Peroxide | This compound 1-oxide/1,1-dioxide | Polar, rigid structural motifs |

| Ring Opening | Sodium Thiophenoxide | 1-(methylamino)-3-(phenylthio)propan-2-ol | Functionalized thiol derivatives |

Role in the Synthesis of Functional Polymers and Advanced Materials (Excluding Biomaterials)

This compound holds potential as a monomer for the synthesis of functional polymers and advanced materials. Its bifunctional nature allows it to be incorporated into polymer backbones or used as a pendant group to impart specific properties.

One potential route is through step-growth polymerization. The secondary amine can react with difunctional electrophiles, such as diacyl chlorides or diisocyanates, to form polyamides or polyureas, respectively. The resulting polymers would feature the thietane ring as a recurring pendant group along the chain. This sulfur-containing moiety could enhance the refractive index, thermal stability, and metal-coordinating ability of the material.

Alternatively, the strained thietane ring could be exploited for ring-opening polymerization (ROP). Cationic ROP of thietanes can lead to poly(thioethers), a class of polymers known for their high refractive indices and excellent resistance to solvents and radiation. While the N-methylamino substituent would influence the polymerization process, it could also provide a site for post-polymerization modification, allowing for the tuning of the final material's properties, such as solubility or cross-linking density.

| Polymerization Strategy | Co-monomer / Initiator | Polymer Class | Potential Material Properties |

| Step-Growth (Polyamidation) | Adipoyl chloride | Polyamide with pendant thietane rings | Enhanced thermal stability, high refractive index |

| Step-Growth (Polyurea formation) | Hexamethylene diisocyanate | Polyurea with pendant thietane rings | Improved adhesion and mechanical properties |

| Cationic Ring-Opening Polymerization | Boron trifluoride etherate | Poly(thioether) with N-methylamino groups | High refractive index, chemical resistance, functional handle for cross-linking |

Applications in Supramolecular Chemistry and Host-Guest Systems

In the realm of supramolecular chemistry, this compound offers features conducive to the formation of ordered, non-covalent assemblies and host-guest complexes. The secondary amine group is a hydrogen bond donor and acceptor, enabling it to participate in predictable hydrogen-bonding networks that can direct the self-assembly of larger structures.

Formation of Metal-Organic Frameworks (MOFs) or Coordination Polymers

The nitrogen atom of this compound possesses a lone pair of electrons, allowing it to act as a Lewis base and coordinate to metal centers. This makes it a suitable building block for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). rsc.orgnih.gov By incorporating this amine into multifunctional organic linkers (e.g., derivatized benzoic acids or bipyridines), the nitrogen can serve as a coordinating site, complementing the primary coordination of the linker's carboxylate or pyridyl groups.

The presence of the N-methyl group provides steric bulk around the nitrogen atom, which can influence the resulting framework's topology and pore environment. Moreover, the sulfur atom within the thietane ring could potentially act as a soft donor site, offering possibilities for coordination to soft metal ions like Ag(I) or Pd(II), leading to frameworks with unique structural and functional properties. Amine-functionalized MOFs are known for their enhanced affinity for certain guest molecules, such as carbon dioxide, suggesting that frameworks derived from this compound could be explored for applications in gas separation and storage. rsc.orgnih.govsemanticscholar.org

| Potential Metal Ion | Possible Coordination Site(s) | Resulting Framework Type | Potential Application |

| Zn(II), Cu(II) | Nitrogen (amine) | Metal-Organic Framework (MOF) | Gas storage, catalysis |

| Ag(I), Pd(II) | Nitrogen (amine), Sulfur (thietane) | Coordination Polymer | Sensing, selective separation |

| Cd(II) | Nitrogen (amine) | Luminescent MOF | Chemical sensing |

Development of Catalytic Systems Incorporating this compound Derived Ligands

This compound can serve as a scaffold for the design of novel ligands for catalysis. The amine group provides a convenient attachment point for introducing other donor functionalities to create multidentate ligands. For example, reaction with 2-picolyl chloride could yield an N,N-bidentate ligand, while more elaborate synthetic schemes could introduce phosphine (B1218219) or carboxylate groups to create N,P- or N,O-chelating systems.

The combination of a "hard" nitrogen donor with a "soft" sulfur donor (from the thietane ring) in a single ligand scaffold is of particular interest. Such N,S-hybrid ligands can stabilize a variety of transition metal centers and are valuable in catalytic processes where fine-tuning of the metal's electronic properties is crucial. Complexes derived from these ligands could be investigated for their catalytic activity in reactions such as C-C cross-coupling, hydrogenation, or polymerization. researchgate.net The stereochemical properties of the chiral center at the 3-position of the thietane ring also open up possibilities for the development of asymmetric catalysts.

Future Directions and Emerging Research Avenues for N Methylthietan 3 Amine Chemistry

Discovery of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research into N-methylthietan-3-amine will heavily focus on discovering novel and sustainable routes to access this key structural motif.

Traditional methods for synthesizing the thietane (B1214591) ring often rely on the cyclization of 1,3-difunctionalized alkanes, such as the reaction between 1,3-dihalopropanes and a sulfide (B99878) source. beilstein-journals.orgnih.gov While effective, these methods can suffer from limitations like the use of hazardous reagents and the generation of significant waste. Future strategies will likely pivot towards greener alternatives.

Key areas of development include:

Catalytic Approaches: Minimizing stoichiometric reagents in favor of catalytic systems can significantly improve the sustainability of synthetic processes. The development of novel transition-metal or organocatalytic systems for the construction of the thietane ring is a promising avenue.

Renewable Feedstocks: Exploring pathways that utilize bio-based starting materials instead of petroleum-derived precursors will be crucial for long-term sustainability.

Alternative Energy Sources: The use of microwave irradiation and photochemical methods can accelerate reaction times and reduce energy consumption compared to conventional heating. researchgate.net Photochemical [2+2] cycloadditions, known as the thia-Paternò-Büchi reaction, offer a direct route to the thietane core and could be adapted for derivatives of this compound. researchgate.net

Green Solvents: Replacing volatile organic compounds (VOCs) with more environmentally friendly solvents like water, ionic liquids, or deep eutectic solvents is a key principle of green chemistry that can be applied to thietane synthesis.

The following table summarizes potential sustainable approaches for the synthesis of this compound precursors.

| Synthetic Strategy | Precursors | Reagents/Conditions | Sustainability Advantage |

| Catalytic Cyclization | 1,3-diols or haloalcohols | Transition-metal or organocatalysts | Reduced waste, higher atom economy |

| Photochemical [2+2] Cycloaddition | Thiocarbonyl compounds and alkenes | UV or visible light | Mild conditions, unique reactivity |

| Ring Expansion | Substituted thiiranes (episulfides) | Electrophilic or nucleophilic reagents | Access to diverse substitution patterns |

| Green Solvent Synthesis | Dihalopropanes, sulfide source | Water, ionic liquids, or DES | Reduced environmental impact, improved safety |

Exploration of Under-explored Reactivity Patterns and Unconventional Transformations

The inherent ring strain of the four-membered thietane ring imparts unique reactivity that is yet to be fully explored for this compound. Understanding and harnessing this reactivity can lead to the development of novel molecular scaffolds.

Future research will likely focus on:

Ring-Opening Reactions: The thietane ring can be opened by various nucleophiles and electrophiles, providing access to functionalized acyclic sulfur-containing compounds. wikipedia.org The tertiary amine in this compound can act as an internal catalyst or directing group in these transformations, leading to highly selective outcomes. An electrophilic aryne-activated ring-opening protocol has been shown to be effective for various saturated sulfur heterocycles under mild conditions. solubilityofthings.com

Ring Expansions and Contractions: Transformations that alter the ring size, such as the expansion of thiiranes to thietanes or the conversion of thietanes to larger sulfur-containing heterocycles, are powerful synthetic tools. nih.gov Electrophilic carbenoid-induced ring expansion of thiiranes is one such method that provides functionalized thietanes.

Cycloaddition Reactions: The thietane ring itself can participate in cycloaddition reactions, although this is a less explored area. More commonly, functional groups attached to the ring can undergo cycloadditions to build more complex polycyclic systems.

Oxidation and Reduction Chemistry: The sulfur atom in this compound can be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone. These oxidized derivatives exhibit different electronic properties, polarity, and reactivity, expanding the chemical space accessible from the parent compound.

Integration with Machine Learning and Artificial Intelligence for Synthetic Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and materials discovery. researchgate.net These computational tools can accelerate the research and development cycle for molecules like this compound.

Key applications in this area include:

Retrosynthetic Analysis: AI-powered tools can analyze complex target molecules and propose viable synthetic routes, including novel and unconventional pathways that may not be obvious to a human chemist. nih.govresearchgate.net For heterocyclic compounds, where synthetic accessibility can be a challenge, transfer learning methods are being employed to improve the accuracy of retrosynthesis prediction models. nih.gov

Reaction Optimization and Prediction: Machine learning models can be trained on large datasets of chemical reactions to predict the optimal conditions (catalyst, solvent, temperature) for a given transformation. chemeo.com This can significantly reduce the amount of empirical experimentation required. ML models can also predict the regioselectivity of reactions, which is particularly important for functionalizing heterocyclic rings. nih.govresearchgate.net

Property Prediction: AI can be used to predict the physicochemical, electronic, and optical properties of novel this compound derivatives before they are synthesized. This allows for the in silico screening of large virtual libraries of compounds to identify candidates with desired characteristics for specific applications.

The table below illustrates the potential impact of AI/ML on the development of this compound chemistry.

| AI/ML Application | Description | Potential Impact on this compound Research |

| Automated Retrosynthesis | Algorithms propose synthetic pathways by deconstructing the target molecule. researchgate.net | Rapid identification of efficient and novel synthetic routes. |

| Reaction Condition Prediction | ML models suggest optimal catalysts, reagents, and solvents for a specific reaction. chemeo.com | Reduced experimental effort and faster optimization of synthetic steps. |

| Regioselectivity Prediction | Models predict the most likely site of reaction on the heterocyclic ring. nih.gov | Enables targeted synthesis of specific isomers with desired properties. |

| Virtual Screening | In silico prediction of properties for a large library of virtual derivatives. | Accelerated discovery of new functional materials and molecules. |

Potential in Advanced Functional Materials and Optoelectronic Applications (Non-Biological)

The unique electronic and physical properties conferred by the sulfur atom make thietane derivatives intriguing candidates for advanced functional materials, an area where they remain largely unexplored. researchgate.net

Emerging applications outside the biological realm include:

High Refractive Index Polymers: Sulfur-containing polymers are known to exhibit high refractive indices, a desirable property for optical applications such as lenses and coatings. nih.govresearchgate.net The incorporation of this compound into polymer backbones could lead to new materials with tailored optical properties.

Organic Light-Emitting Diodes (OLEDs): Sulfur-fused heterocyclic derivatives are appealing building blocks for new luminogens used in OLEDs. rsc.org The sulfur atom can facilitate electron injection and transport, which are crucial for device performance. This compound could serve as a novel building block for donor-acceptor molecules in thermally activated delayed fluorescence (TADF) materials.

Conducting Polymers: Polymers containing sulfur heterocycles, like polythiophenes, are well-known for their electrical conductivity. nih.gov While thietane is a saturated ring, its derivatives could be used as flexible linkers or functional pendants in conjugated polymer systems to modulate their solubility, morphology, and electronic properties.

Dielectric Materials: The polarity of the thietane ring, which can be further tuned by oxidation of the sulfur atom, suggests potential applications in dielectric materials for electronic components.

Interdisciplinary Research with Physical Chemistry and Nanoscience

A deeper understanding of the fundamental physical properties of this compound is essential for its rational design into new technologies. This necessitates interdisciplinary collaboration with physical chemistry and nanoscience.

Key research avenues include:

Computational Chemistry: Quantum mechanical calculations, such as Density Functional Theory (DFT), can provide detailed insights into the molecular structure, electronic properties, vibrational frequencies, and reactivity of this compound and its derivatives. researchgate.netresearchgate.net Such studies can elucidate the nature of its frontier molecular orbitals, predict its spectroscopic signatures, and model its interactions with other molecules or surfaces.

Spectroscopic Characterization: Advanced spectroscopic techniques, including NMR, infrared, and Raman spectroscopy, combined with theoretical calculations, can provide a comprehensive picture of the molecule's structure and dynamics. eurekaselect.com

Nanoscience Applications: The integration of this compound into the realm of nanoscience is a nascent but exciting prospect. The amine functionality could be used to anchor the molecule to the surface of nanoparticles (e.g., gold or quantum dots), creating functionalized nanomaterials. Sulfur-containing compounds are also being explored for the synthesis of nanoparticles with unique properties. najah.eduamericanelements.com These hybrid materials could find use in catalysis, sensing, or as components in nanoelectronic devices.

The following table lists some key physical properties of the parent thietane molecule, which serve as a baseline for understanding its derivatives.

| Property | Value |

| Molecular Formula | C₃H₆S |

| Molar Mass | 74.14 g·mol⁻¹ |

| Boiling Point | 94 to 95 °C |

| Density | 1.028 g·cm⁻³ |

| Puckering Angle | ~26° |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.